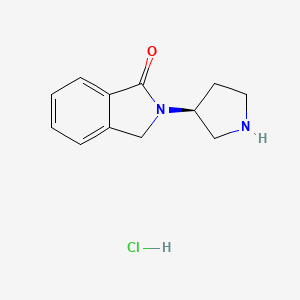

(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-1189 is a selective dopamine D3 receptor antagonist that has been studied for its effects on addiction and other psychiatric disorders.

Applications De Recherche Scientifique

Spectroscopic and Luminescence Studies

Research into platinum(II) complexes with isoindoline derivatives, such as 1,3-bis(2-pyridylimino)isoindoline, has revealed insights into their structural properties and luminescence. These complexes show potential for applications in materials science due to their bright-orange to red room-temperature luminescence, which originates from intraligand and metal-to-ligand charge-transfer excited states. The photophysical properties of these complexes can be finely tuned by modifying ligands, suggesting their utility in developing new luminescent materials (Wen et al., 2010).

Organocatalytic Synthesis

Spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities, have been synthesized using an enantioselective organocatalytic approach. This method allows for the rapid construction of spirooxindole skeletons with high stereo- and regioselectivity, indicating potential applications in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Cobalt-Catalyzed Cyclization

A cobalt-catalyzed synthesis method for pyrrolidinones and isoindolinones from aliphatic amides and terminal alkynes has been developed. This method allows for the site-selective synthesis of 5-ethylidene-pyrrolidin-2-ones and a variety of isoindolinones, showcasing a new avenue for the creation of these compounds, which have broad applications in pharmaceuticals and organic synthesis (Zhang et al., 2015).

Synthesis of Pyrrolo- and Indoloisoquinolinones

Intramolecular cyclizations of certain isoindolinones have led to the synthesis of tetrahydropyrrolo[2,1-alpha]isoquinolin-3(2H)-ones and dihydroisoindolo[1,2-alpha]isoquinolin-8(6H)-ones. These compounds, obtained with high stereoselectivities, highlight the versatility of isoindolinones in synthesizing complex nitrogen-containing heterocycles, which are of interest in drug discovery and development (Katritzky et al., 2001).

Propriétés

IUPAC Name |

2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c15-12-11-4-2-1-3-9(11)8-14(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEECAGMETSERNO-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC3=CC=CC=C3C2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1N2CC3=CC=CC=C3C2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2541634.png)

![3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2541637.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2541638.png)

![2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde](/img/structure/B2541639.png)

![N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B2541643.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2541649.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2541652.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2541653.png)

![6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine](/img/structure/B2541654.png)

![4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2541655.png)